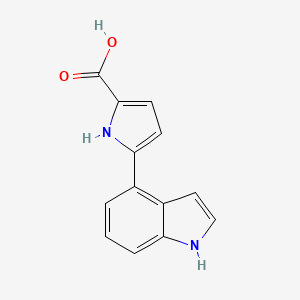

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrrole ring is found in many natural pigments and bioactive compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyrrole ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts to increase yield and reduce reaction times. Transition metal catalysts, such as palladium or copper, are frequently used in these processes .

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: Both the indole and pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (for halogenation) or nitric acid (for nitration).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrrole ring can produce pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid against various pathogens.

Case Study: Inhibition of Pseudomonas aeruginosa

A study demonstrated that 1H-pyrrole-2-carboxylic acid significantly inhibited quorum sensing and related virulence factors in Pseudomonas aeruginosa, a common pathogen responsible for hospital-acquired infections. The compound showed inhibition of elastase, protease, and pyocyanin production, indicating its potential as an anti-pathogenic agent. The effective concentration was found to be around 1 mg/ml, with significant reductions in bacterial viability observed over time .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

Research conducted on a series of indole derivatives, including this compound, revealed significant antiproliferative activity against various cancer cell lines. The compounds demonstrated GI50 values ranging from 29 nM to 78 nM, indicating potent activity with minimal cytotoxicity . This suggests that the compound may serve as a lead structure for developing new anticancer drugs.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, particularly in neurodegenerative diseases.

Case Study: Neuroprotection

this compound has shown promise in modulating pathways involved in oxidative stress and inflammation. Its mechanism may involve the inhibition of pro-inflammatory enzymes, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.

Data Table: SAR Insights

| Substituent | Activity (MIC) | Notes |

|---|---|---|

| Adamantyl group | <0.016 μg/mL | Significant increase in anti-TB activity |

| Methyl group | 3.7 μg/mL | Reduced activity compared to unsubstituted |

| Fluorophenyl group | Variable | Stability influenced by substitution pattern |

This table summarizes findings from SAR studies that indicate how different substituents affect the potency and stability of the compound .

Mecanismo De Acción

The mechanism of action of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological molecules, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carboxylic acid: Similar in structure but lacks the pyrrole ring.

Pyrrole-2-carboxylic acid: Similar in structure but lacks the indole ring.

Indole-5-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.

Uniqueness

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both indole and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to compounds with only one of these rings .

Actividad Biológica

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound comprises an indole moiety fused with a pyrrole ring, featuring a carboxylic acid functional group. Its structure can be represented as follows:

This configuration contributes to its unique biological properties, making it a subject of various pharmacological studies.

Anticancer Activity

Research indicates that This compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the EGFR signaling pathway.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | EGFR pathway inhibition |

| HeLa | 18 | Caspase activation |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Notably, it has been effective against strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |

| Mycobacterium tuberculosis | 0.5 µg/mL |

Quorum Sensing Inhibition

In addition to its anticancer and antimicrobial properties, this compound has shown potential as a quorum sensing inhibitor. This activity can reduce virulence factors in pathogenic bacteria.

Case Study: Quorum Sensing Inhibition

A study on the effects of the compound on Pseudomonas aeruginosa revealed that it inhibited the expression of key quorum sensing genes such as lasI and rhlI, leading to decreased production of virulence factors like elastase and pyocyanin without affecting bacterial viability .

Mechanistic Insights

The biological activity of This compound is attributed to several mechanisms:

- Signal Transduction Modulation: It interacts with various signaling pathways, particularly those involved in cell proliferation and survival.

- Enzyme Inhibition: The compound has been identified as an inhibitor of kinases involved in cancer cell signaling, including ERK5 .

- Antimicrobial Mechanisms: By disrupting quorum sensing, it reduces the pathogenicity of bacteria, making them less virulent.

Propiedades

IUPAC Name |

5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQROROLLIYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.